5-Amino-3,4,6-trichloropyridine-2-carboxylic acid
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Overview
Description
5-Amino-3,4,6-trichloropyridine-2-carboxylic acid, also known as Picloram, is a chlorinated derivative of picolinic acid. It is a systemic herbicide widely used for controlling woody plants and broad-leaved weeds. This compound belongs to the pyridine family of herbicides and is known for its persistence in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid typically involves the chlorination of picolinic acid derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes, often carried out in specialized reactors to handle the corrosive nature of chlorinating agents. The process is optimized to achieve high yields and purity, with subsequent purification steps to remove any by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine atoms .
Scientific Research Applications
5-Amino-3,4,6-trichloropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development, particularly in the context of herbicide action.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Employed in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The mechanism of action of 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid involves mimicking plant growth hormones called auxins. This leads to abnormal growth patterns in plants, ultimately causing their death. The compound is absorbed by the foliage, stem, or roots and is transported throughout the plant, disrupting normal cellular processes .
Comparison with Similar Compounds
- 4-Amino-3,5,6-trichloropicolinic acid
- 3,5,6-Trichloro-4-aminopicolinic acid
- 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)
Uniqueness: 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid is unique due to its specific chlorination pattern, which imparts distinct herbicidal properties. Its persistence in the environment and effectiveness against a wide range of plant species make it a valuable tool in agricultural weed management .
Properties
CAS No. |
73455-29-5 |
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Molecular Formula |
C6H3Cl3N2O2 |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
5-amino-3,4,6-trichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-1-2(8)4(6(12)13)11-5(9)3(1)10/h10H2,(H,12,13) |
InChI Key |
ZCCDFFGVIFUQNP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)C(=O)O)Cl)Cl)N |
Origin of Product |
United States |
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